molecular formula C14H17N5O4 B2653043 Ethyl 2-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate CAS No. 887461-89-4

Ethyl 2-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate

Cat. No. B2653043
CAS RN: 887461-89-4
M. Wt: 319.321
InChI Key: CYYTVUKVWANQHA-UHFFFAOYSA-N
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Description

Ethyl 2-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular formula of this compound is C16H21N5O4. The molecular weight is 347.375.


Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis of Novel Compounds

Research has been conducted on the synthesis of various compounds derived from 1H-imidazole, demonstrating the compound's utility in creating new chemical entities. For instance, ethyl 2-(1H-imidazol-1-yl)acetate was synthesized and further reacted to produce novel Schiff bases and 1,3,4-oxadiazole compounds, showcasing its versatility in synthesizing heterocyclic compounds with potential antibacterial activity (Khalid A. Al-badrany, A. Mohammed, Yuosra K. Alasadi, 2019).

Antimicrobial Activities

Compounds related to Ethyl 2-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate have been synthesized and evaluated for their antimicrobial properties. A study involving the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which are structurally related, showed significant antimicrobial activities, hinting at the potential therapeutic applications of these compounds (Pratibha Sharma, Shikha Sharma, N. Rane, 2004).

Catalysis and Chemical Transformations

The compound and its derivatives have been utilized in catalysis and chemical transformations. For example, imidazol-2-ylidenes, related to the compound , have been demonstrated as efficient catalysts in transesterification and acylation reactions, enabling the synthesis of various esters under mild conditions (G. Grasa, Tatyana Gueveli, Rohit Singh, S. Nolan, 2003).

Antioxidant Activities

Research into compounds derived from seaweed, structurally similar to this compound, has shown potential antioxidant activities. These compounds were found to exhibit significant radical scavenging and metal chelating activities, suggesting their utility as natural antioxidants in pharmaceutical and food industries (K. Chakraborty, D. Joseph, Minju Joy, Vamshi Krishna Raola, 2016).

properties

IUPAC Name

ethyl 2-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4/c1-5-23-9(20)7-19-12(21)10-11(17(4)14(19)22)15-13-16(3)8(2)6-18(10)13/h6H,5,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYTVUKVWANQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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